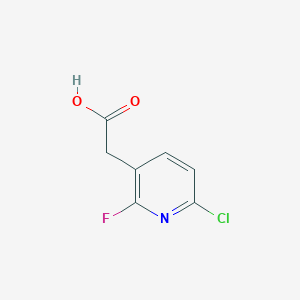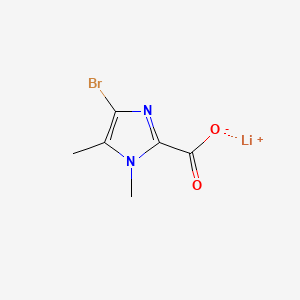
lithium(1+) 4-bromo-1,5-dimethyl-1H-imidazole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium(1+) 4-bromo-1,5-dimethyl-1H-imidazole-2-carboxylate is a compound that belongs to the imidazole family, which is a class of heterocyclic compounds containing nitrogen. Imidazoles are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) 4-bromo-1,5-dimethyl-1H-imidazole-2-carboxylate can be achieved through several methods. One common approach involves the methylation of 5-bromo-2-methyl-1H-imidazole, resulting in a mixture of regioisomers . Another method includes the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . These methods typically involve the use of various reagents and catalysts under controlled conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve scalable and cost-effective synthesis routes. For example, the use of preparative thin-layer chromatography (TLC) to separate regioisomers and obtain the desired product in significant quantities . Additionally, the use of nickel-catalyzed addition to nitriles and subsequent cyclization has been reported as an efficient method for producing substituted imidazoles .
化学反应分析
Types of Reactions
Lithium(1+) 4-bromo-1,5-dimethyl-1H-imidazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different imidazole derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various functionalized imidazole derivatives .
科学研究应用
Lithium(1+) 4-bromo-1,5-dimethyl-1H-imidazole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it valuable for research in drug development and antimicrobial studies.
作用机制
The mechanism of action of lithium(1+) 4-bromo-1,5-dimethyl-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, imidazole derivatives are known to inhibit certain enzymes, leading to antimicrobial or anticancer effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound.
相似化合物的比较
Similar Compounds
Lithium(1+) 4-bromo-1,2-dimethyl-1H-imidazole-5-carboxylate: This compound has a similar structure but differs in the position of the carboxylate group.
4-Bromo-1,2-dimethyl-1H-imidazole: Another similar compound with a different substitution pattern.
Uniqueness
Lithium(1+) 4-bromo-1,5-dimethyl-1H-imidazole-2-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the carboxylate group and the presence of the bromine atom make it distinct from other imidazole derivatives, potentially leading to unique applications and properties .
属性
分子式 |
C6H6BrLiN2O2 |
|---|---|
分子量 |
225.0 g/mol |
IUPAC 名称 |
lithium;4-bromo-1,5-dimethylimidazole-2-carboxylate |
InChI |
InChI=1S/C6H7BrN2O2.Li/c1-3-4(7)8-5(6(10)11)9(3)2;/h1-2H3,(H,10,11);/q;+1/p-1 |
InChI 键 |
JCBLWFQCGFHDGP-UHFFFAOYSA-M |
规范 SMILES |
[Li+].CC1=C(N=C(N1C)C(=O)[O-])Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


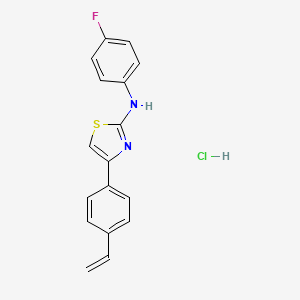
![2-Chloro-2',5,5'-trimethyl-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B13485516.png)

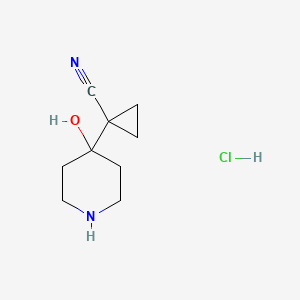
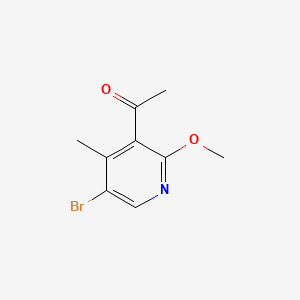
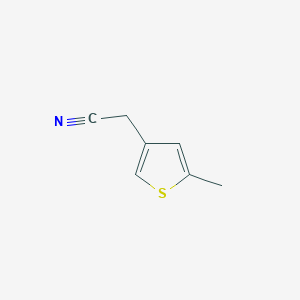
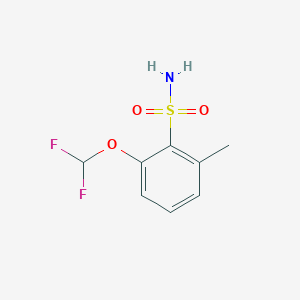
![3-({3-Bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)furan](/img/structure/B13485559.png)
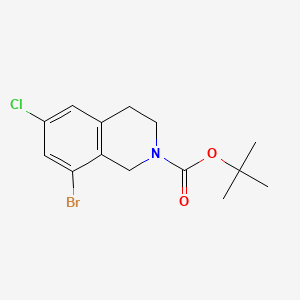

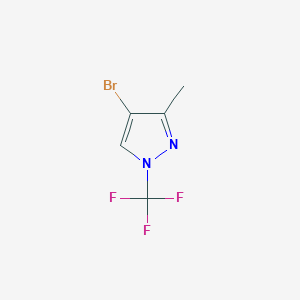
![[(furan-2-yl)methyl][(1H-imidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B13485580.png)

